molecular formula C18H14Cl4FNO4 B298307 1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Katalognummer B298307
Molekulargewicht: 469.1 g/mol
InChI-Schlüssel: YYBVHJZYPBKAHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, also known as AG-014699, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of PARP inhibitors, which are a promising class of drugs that have shown great potential in the treatment of cancer.

Wirkmechanismus

1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione works by inhibiting the activity of PARP, which is an enzyme that plays a crucial role in DNA repair. When DNA is damaged, PARP is activated and helps to repair the damage. However, in cancer cells, this repair mechanism is often faulty, and PARP becomes overactive, leading to the survival of cancer cells. By inhibiting PARP, 1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione prevents cancer cells from repairing their damaged DNA, leading to their death.
Biochemical and Physiological Effects:
1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to radiation therapy. It has also been shown to have a synergistic effect when used in combination with other chemotherapeutic agents.

Vorteile Und Einschränkungen Für Laborexperimente

1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has several advantages for lab experiments. It is a highly specific inhibitor of PARP, which makes it a useful tool for studying the role of PARP in DNA repair and cancer progression. However, it also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. It is also expensive and difficult to synthesize, which can limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for research on 1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors. Additionally, there is ongoing research on the use of PARP inhibitors in combination with other chemotherapeutic agents, as well as in the treatment of other diseases, such as neurodegenerative disorders.
In conclusion, 1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a promising compound that has shown great potential in the treatment of cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for research on this compound, which may lead to the development of more effective cancer treatments.

Synthesemethoden

The synthesis of 1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a complex process that involves several steps. The starting material for the synthesis is 4-fluorobenzyl alcohol, which is converted to the corresponding tosylate. This tosylate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the key intermediate. This intermediate is then reacted with 1,2,3,4-tetrachloro-5,6-dicyanoimidazole to form 1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione.

Wissenschaftliche Forschungsanwendungen

1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has been extensively studied for its potential use in cancer treatment. It belongs to the class of PARP inhibitors, which work by inhibiting the activity of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair. By inhibiting PARP, 1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione prevents cancer cells from repairing their damaged DNA, leading to their death.

Eigenschaften

Produktname

1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Molekularformel

C18H14Cl4FNO4

Molekulargewicht

469.1 g/mol

IUPAC-Name

1,7,8,9-tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C18H14Cl4FNO4/c1-27-18(28-2)16(21)10-11(17(18,22)13(20)12(16)19)15(26)24(14(10)25)7-8-3-5-9(23)6-4-8/h3-6,10-11H,7H2,1-2H3

InChI-Schlüssel

YYBVHJZYPBKAHM-UHFFFAOYSA-N

SMILES

COC1(C2(C3C(C1(C(=C2Cl)Cl)Cl)C(=O)N(C3=O)CC4=CC=C(C=C4)F)Cl)OC

Kanonische SMILES

COC1(C2(C3C(C1(C(=C2Cl)Cl)Cl)C(=O)N(C3=O)CC4=CC=C(C=C4)F)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.